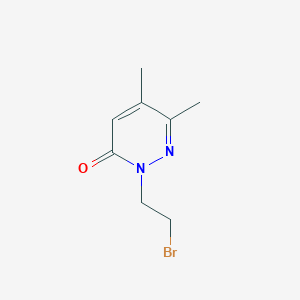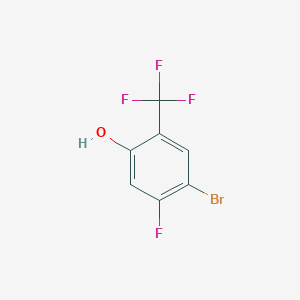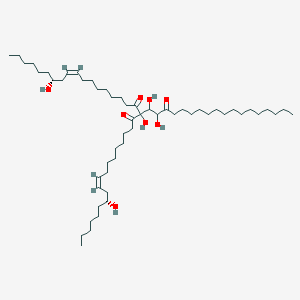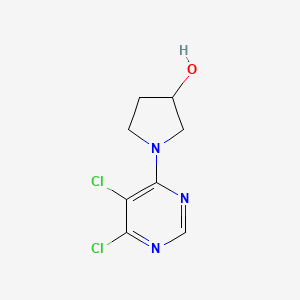
2-(2-溴乙基)-5,6-二甲基-2,3-二氢哒嗪-3-酮
描述
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound features a bromoethyl group attached to a dihydropyridazinone ring, which is substituted with methyl groups at the 5 and 6 positions.
科学研究应用
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used to study biological processes involving brominated compounds.
Industry: : Utilized in the production of materials and polymers, leveraging its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: : The pyridazinone ring can be synthesized through a cyclization reaction involving hydrazine and β-keto esters or β-diketones.
Methylation: : The methyl groups at the 5 and 6 positions are introduced through methylation reactions, often using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring efficient and cost-effective production. This might involve continuous flow reactors, optimized reaction conditions, and purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: : The bromoethyl group can be oxidized to form a corresponding alcohol or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in the formation of an ethyl group.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Bromoethyl alcohol, bromoethyl carboxylic acid.
Reduction Products: : Ethyl-substituted pyridazinone.
Substitution Products: : Hydroxyethyl, aminoethyl, or other alkyl-substituted derivatives.
作用机制
The mechanism by which 2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: : A cyclic ether derivative with a dioxolane ring.
2-Bromoethyl benzene: : An organobromine compound used in organic synthesis.
3-Bromopropionaldehyde: : A brominated aldehyde used in various chemical reactions.
Uniqueness
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features, including the dihydropyridazinone ring and the presence of both bromoethyl and methyl groups
属性
IUPAC Name |
2-(2-bromoethyl)-5,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-5-8(12)11(4-3-9)10-7(6)2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYSHLSERXWESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)

![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)



![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)



